molecular formula C14H17N3O5 B1392606 N-[2-Nitro-4-(pyrrolidin-1-ylcarbonyl)phenyl]-beta-alanine CAS No. 1242953-27-0

N-[2-Nitro-4-(pyrrolidin-1-ylcarbonyl)phenyl]-beta-alanine

Cat. No. B1392606
CAS RN: 1242953-27-0
M. Wt: 307.3 g/mol
InChI Key: JHIHNBHPEMHHBZ-UHFFFAOYSA-N
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Description

“N-[2-Nitro-4-(pyrrolidin-1-ylcarbonyl)phenyl]-beta-alanine” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, a nitro group attached to a phenyl ring, and a beta-alanine group . The exact three-dimensional structure would depend on the stereochemistry at the different carbon atoms.

Scientific Research Applications

  • Enantioselective Synthesis of Beta-Amino Acids : A study by Shen and Johnston (2008) describes an enantioselective procedure for synthesizing beta-amino acids, including beta-phenyl alanine derivatives, using a two-step process that involves the addition of alpha-nitro esters to imines followed by reductive denitration (Shen & Johnston, 2008).

  • Crystal and Molecular Structure Analysis : Marchewka, Drozd, and Janczak (2011) examined the crystal and molecular structure of N-(4-nitrophenyl)-β-alanine, highlighting its crystallization in the monoclinic system and the formation of dimeric structures through hydrogen bonding (Marchewka, Drozd, & Janczak, 2011).

  • Synthesis of N-Phenyl-Substituted Pyrrolidines and Piperidines : Research by Bunce, Herron, Lewis, and Kotturi (2003) involves the synthesis of N-phenyl-substituted pyrrolidines and piperidines through catalytic reduction and reductive amination, demonstrating applications in creating complex organic structures (Bunce, Herron, Lewis, & Kotturi, 2003).

  • Reactions of 4-Amino-5-Nitro-6-Phenylethynylpyrimidines : Čikotienė, Pudziuvelyte, Brukštus, and Tumkevičius (2007) investigated the reactions of related compounds, shedding light on the chemistry of nitro-substituted pyrimidines, which is relevant for understanding the behavior of similar nitro-substituted compounds (Čikotienė, Pudziuvelyte, Brukštus, & Tumkevičius, 2007).

  • Mechanism-Based Inactivation of Cytochromes P450 : Roberts, Alworth, and Hollenberg (1998) explored the inactivation of P450 enzymes by compounds structurally similar to N-[2-Nitro-4-(pyrrolidin-1-ylcarbonyl)phenyl]-beta-alanine, providing insights into enzyme interaction mechanisms (Roberts, Alworth, & Hollenberg, 1998).

  • Synthesis of Disperse Dyes from Derivatives : Sokolowska-Gajda (1991) describes the synthesis of disperse dyes from derivatives of benzisothiazole, which can be linked to the synthesis and application of dyes derived from similar beta-alanine compounds (Sokolowska-Gajda, 1991).

Future Directions

The future research directions could involve studying the biological activity of this compound, optimizing its synthesis, and investigating its potential applications in areas like medicinal chemistry .

properties

IUPAC Name

3-[2-nitro-4-(pyrrolidine-1-carbonyl)anilino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5/c18-13(19)5-6-15-11-4-3-10(9-12(11)17(21)22)14(20)16-7-1-2-8-16/h3-4,9,15H,1-2,5-8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIHNBHPEMHHBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=C(C=C2)NCCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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